7,9-Dihydro-3,9-dimethyl-1H-purine-2,6,8(3H)-trione, also known as 3,9-dimethyluric acid, is a compound belonging to the class of organic molecules known as xanthines. These compounds are characterized by their purine structure, which includes a fused imidazole and pyrimidine ring system. The specific structure of 7,9-dihydro-3,9-dimethyl-1H-purine-2,6,8(3H)-trione features ketone groups at the 2 and 6 positions of the purine moiety, contributing to its biological activity and solubility in water. This compound has been primarily detected in urine and exhibits weak acidity based on its pKa values .
The synthesis of 7,9-dihydro-3,9-dimethyl-1H-purine-2,6,8(3H)-trione can be achieved through various methods. One notable approach involves the one-step synthesis that streamlines the production process for target compounds in organic chemistry. This method typically utilizes readily available starting materials and reagents that facilitate the formation of the purine structure efficiently.
The synthesis may involve:
7,9-Dihydro-3,9-dimethyl-1H-purine-2,6,8(3H)-trione can participate in various chemical reactions typical for purine derivatives:
The reactivity profile of this compound is influenced by its functional groups and molecular stability. Its weak acidity allows it to engage in proton transfer reactions under specific pH conditions .
The mechanism of action for 7,9-dihydro-3,9-dimethyl-1H-purine-2,6,8(3H)-trione primarily involves its interaction with various biological receptors. It has shown affinity for serotonin receptors (such as 5-HT1A and 5-HT7), which are implicated in mood regulation and cognitive functions.
Research indicates that modifications in its structure can significantly impact its receptor binding affinity and subsequent pharmacological effects. The compound acts by modulating neurotransmitter systems within the central nervous system .
The compound is typically encountered as a solid at room temperature and is characterized by:
Key chemical properties include:
Relevant analytical techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry are often employed to characterize this compound further .
7,9-Dihydro-3,9-dimethyl-1H-purine-2,6,8(3H)-trione has several scientific applications:
7,9-Dihydro-3,9-dimethyl-1H-purine-2,6,8(3H)-trione (commonly termed 3,7-dimethyluric acid or 7,9-dimethyluric acid) is a terminal metabolite in the methylxanthine degradation pathway. Its biosynthesis is mediated by hepatic cytochrome P450 (CYP) enzymes, primarily CYP1A2 and CYP2E1, which catalyze the oxidation of dietary methylxanthines. Caffeine (1,3,7-trimethylxanthine) undergoes sequential N-demethylation and C-8 hydroxylation, yielding intermediates like theobromine (3,7-dimethylxanthine) and theophylline (1,3-dimethylxanthine), which are further oxidized to dimethyluric acids [4] [7]. The final step involves xanthine oxidase (XO), which hydroxylates the C-8 position of 3,7-dimethylxanthine to form 3,7-dimethyluric acid [1] [7]. This enzymatic cascade is irreversible and occurs predominantly in the liver, with renal excretion of the end product [1] [4].
Table 1: Key Enzymatic Steps in 3,7-Dimethyluric Acid Biosynthesis
Enzyme | Reaction | Substrate | Product |
---|---|---|---|
Cytochrome P450 | N-demethylation | Caffeine | Theobromine/Theophylline |
Cytochrome P450 | C-8 hydroxylation | Theobromine/Theophylline | 3,7-Dimethylxanthine |
Xanthine Oxidase (XO) | C-8 hydroxylation | 3,7-Dimethylxanthine | 3,7-Dimethyluric acid |
As a methylated analog of uric acid (7,9-dihydro-1H-purine-2,6,8(3H)-trione), 3,7-dimethyluric acid represents a branch point in purine catabolism. Unlike uric acid—which derives from endogenous purine degradation—dimethyluric acids originate primarily from exogenous methylxanthines [1] [7]. Methylation dynamics significantly alter solubility: while uric acid is sparingly soluble (solubility: ~0.15 mM), methylation at N-3 and N-7 reduces hydrogen-bonding capacity, increasing solubility to 10.1 g/L [1] . Despite this, 3,7-dimethyluric acid co-crystallizes with uric acid in urinary calculi, acting as a "solid solution" where uric acid serves as the solvent matrix [1]. This incorporation is facilitated by structural similarities, enabling the compound to function as a biomarker for abnormal purine metabolism or excessive methylxanthine intake [1] [4].
Methyl group positioning also influences metabolic fate. N-3 methylation impedes further oxidation by xanthine oxidase, making 3,7-dimethyluric acid a terminal metabolite. In contrast, monomethylated uric acids (e.g., 1-methyluric acid) may undergo additional oxidation [6] .
Dimethyluric acids exist as positional isomers differentiated by methyl group attachment at nitrogen atoms (N-1, N-3, N-7, or N-9). Biosynthetic routes and physiological prevalence vary markedly:
Table 2: Properties of Key Dimethyluric Acid Isomers
Isomer | Precursor | CAS Registry No. | Urinary Excretion | Solubility |
---|---|---|---|---|
3,7-Dimethyluric acid | Theobromine/Caffeine | 13087-49-5 | Major metabolite | 10.1 g/L [1] |
1,3-Dimethyluric acid | Theophylline | 944-73-0 | Moderate | Data limited [4] |
1,7-Dimethyluric acid | Paraxanthine | 3564-00-3 (unverified) | Minor | Data limited [7] |
Isomer differentiation requires advanced chromatography (e.g., HPLC or LC-MS) due to identical mass spectra and similar reactivity in routine clinical assays [1] [6]. Biosynthetic yield correlates with precursor availability: 3,7-dimethyluric acid predominates in populations with high cacao or caffeine consumption [1] [10].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 62968-45-0
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9